molecular formula C14H14 B1215975 2-Benzyltoluene CAS No. 713-36-0

2-Benzyltoluene

Cat. No. B1215975
CAS RN: 713-36-0
M. Wt: 182.26 g/mol
InChI Key: PQTAUFTUHHRKSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzyltoluene and its derivatives has been studied in the context of Liquid Organic Hydrogen Carrier (LOHC) systems . To confirm peak attribution, some dibenzyltoluenes (DBTs) were synthesized and characterized using NMR and Raman spectroscopies .


Molecular Structure Analysis

The molecular structure of 2-Benzyltoluene consists of a benzyl group attached to a toluene molecule . The molecular weight of 2-Benzyltoluene is 182.26 g/mol .


Chemical Reactions Analysis

2-Benzyltoluene has been studied as a part of the benzyltoluene-based liquid organic hydrogen carrier (LOHC) system . The LOHC system enables the safe transport and loss-free storage of hydrogen . The hydrogen release from perhydro benzyltoluene via catalytic distillation has been demonstrated .


Physical And Chemical Properties Analysis

2-Benzyltoluene has a density of approximately 1.0±0.1 g/cm3, a boiling point of 279.6±15.0 °C at 760 mmHg, and a flash point of 122.3±11.1 °C . It has a molar refractivity of 60.4±0.3 cm3 and a molar volume of 185.1±3.0 cm3 .

Scientific Research Applications

Pharmacology

2-Benzyltoluene: has been explored as a Liquid Organic Hydrogen Carrier (LOHC) . This application is crucial in the field of pharmacology where hydrogenation reactions play a significant role in drug synthesis and the development of pharmaceuticals. The compound’s ability to store and release hydrogen efficiently can be leveraged in the synthesis of complex molecules, potentially leading to advancements in medicinal chemistry.

Organic Synthesis

In organic synthesis, 2-Benzyltoluene serves as a precursor for various synthetic routes . Its structure allows for modifications that can lead to the creation of new compounds with potential applications in material science, biochemistry, and analytical chemistry. The compound’s versatility in reactions such as Friedel–Crafts alkylation makes it a valuable asset for synthetic chemists.

Material Science

2-Benzyltoluene: is utilized in the development of materials for energy storage . Its role as an LOHC is particularly relevant in the context of sustainable energy solutions, where it can contribute to the creation of materials that store renewable energy in the form of hydrogen. This application is pivotal for advancing technologies in solar cells, batteries, and supercapacitors.

Environmental Science

The environmental applications of 2-Benzyltoluene are tied to its function as an LOHC, which can facilitate the storage and transport of hydrogen in a safe and efficient manner . This is particularly important for reducing carbon emissions and promoting the use of clean energy, aligning with global efforts to combat climate change.

Biochemistry

In biochemistry, 2-Benzyltoluene ’s hydrogen storage capabilities can be harnessed for bio-hydrogen production and storage . This has implications for biofuel development and can lead to more environmentally friendly alternatives to traditional fossil fuels.

Analytical Chemistry

2-Benzyltoluene: is significant in analytical chemistry for the characterization of complex mixtures and the development of new analytical methods . Its properties can be used to calibrate instruments and develop new protocols for the detection and quantification of various substances.

Theoretical Chemistry

Theoretical studies on 2-Benzyltoluene involve computational modeling and simulations to understand its behavior as an LOHC and its interaction with catalysts . These studies are essential for predicting reaction outcomes and designing new compounds with desired properties.

Chemical Engineering

In chemical engineering, 2-Benzyltoluene is studied for its potential in process optimization, particularly in hydrogenation and dehydrogenation processes . Its role in LOHC systems can lead to more efficient industrial processes for energy storage and release, contributing to the development of green technologies.

Safety and Hazards

2-Benzyltoluene may be fatal if swallowed and enters airways, and it can cause skin irritation . It may also cause long-lasting harmful effects to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Future Directions

The benzyltoluene-based LOHC system, which includes 2-Benzyltoluene, is seen as a promising solution for large-scale storage and safe transportation of hydrogen . The increased availability of benzyltoluene carrier fluid and technological improvements will enable large-scale hydrogen infrastructure projects .

properties

IUPAC Name

1-benzyl-2-methylbenzene
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InChI

InChI=1S/C14H14/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
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InChI Key

PQTAUFTUHHRKSS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1CC2=CC=CC=C2
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Molecular Formula

C14H14
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DSSTOX Substance ID

DTXSID40892047
Record name 2-Benzyltoluene
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Molecular Weight

182.26 g/mol
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Physical Description

Liquid, Liquid; [IUCLID] Clear liquid with an aromatic odor; [Nisseki Chemical Texas MSDS]
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Record name Monobenzyl toluene
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Vapor Pressure

0.003 [mmHg]
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Product Name

2-Benzyltoluene

CAS RN

713-36-0, 27776-01-8
Record name 1-Methyl-2-(phenylmethyl)benzene
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Synthesis routes and methods I

Procedure details

In the like manner as the example in the above reference, benzyl chloride and toluene were reacted in the presence of a catalyst of FeCl3 ; and benzyltoluene and dibenzyltoluene were obtained by distillation. These benzyltoluene and dibenzyltoluene in a weight ratio of 80:20 were mixed together. The contents of isomers of the benzyltoluene in the obtained mixture were o-isomer: 39.1 wt %, m-isomer: 5.4 wt % and p-isomer: 35.5 wt %, which were almost coincident with the analytical values of the above JARYLEC C-100 of o-isomer: 36.2 wt %, m-isomer: 5.9 wt % and p-isomer: 37.8 wt %.
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Synthesis routes and methods II

Procedure details

A solution of 280 parts of o-xylyl chloride in 520 parts of benzene is added to a mixture of 520 parts of benzene and 200 parts of boron fluoride/phosphoric acid (containing 90 parts of boron trifluoride in 110 parts of phosphoric acid) at from 75° to 80°C in the course of one hour. The reaction mixture is stirred for a further three hours at 80°C and allowed to cool, the aqueous solution is separated off and the organic phase is distilled. Yield 322 parts (88.4% of theory) of o-benzyltoluene of boiling point from 145° to 149°C at 17 mm Hg.
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280
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Synthesis routes and methods III

Procedure details

3.170 ml of toluene and 10.5 g of bleaching earth (Tonsil K 10 from Sudchemie AG) were heated to boiling in a stirring vessel with a distillation passage, condenser and water separator. 216 g of benzyl alcohol were then passed in through a jet in the course of about 2 hours, i.e. benzyl alcohol was added dropwise under a flow of nitrogen (100 1/h) via an immersed thin tube and in this way was rapidly and uniformly distributed and made to react.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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